N-[3-(cyclopropylsulfamoyl)-2,4-dimethylphenyl]-2-ethoxyacetamide
Description
N-[3-(cyclopropylsulfamoyl)-2,4-dimethylphenyl]-2-ethoxyacetamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropylsulfamoyl group, a dimethylphenyl ring, and an ethoxyacetamide moiety. It has garnered interest due to its potential biological activities and its role as a chemical intermediate in organic synthesis.
Properties
IUPAC Name |
N-[3-(cyclopropylsulfamoyl)-2,4-dimethylphenyl]-2-ethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-4-21-9-14(18)16-13-8-5-10(2)15(11(13)3)22(19,20)17-12-6-7-12/h5,8,12,17H,4,6-7,9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOHLJMZUSETKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(C(=C(C=C1)C)S(=O)(=O)NC2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(cyclopropylsulfamoyl)-2,4-dimethylphenyl]-2-ethoxyacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropylsulfamoyl Intermediate: This step involves the reaction of cyclopropylamine with a sulfonyl chloride derivative to form the cyclopropylsulfamoyl intermediate.
Introduction of the Dimethylphenyl Group: The intermediate is then reacted with a dimethylphenyl halide under suitable conditions to introduce the dimethylphenyl group.
Formation of the Ethoxyacetamide Moiety: Finally, the compound is reacted with ethyl acetate in the presence of a base to form the ethoxyacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(cyclopropylsulfamoyl)-2,4-dimethylphenyl]-2-ethoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of reduced sulfonamide derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or pathways.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-[3-(cyclopropylsulfamoyl)-2,4-dimethylphenyl]-2-ethoxyacetamide involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
N-[3-(cyclopropylsulfamoyl)-2,4-dimethylphenyl]-2-ethoxyacetamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as N-cyclopropylsulfamoylphenyl derivatives and ethoxyacetamide derivatives share structural similarities.
Uniqueness: The combination of the cyclopropylsulfamoyl group, dimethylphenyl ring, and ethoxyacetamide moiety in a single molecule provides unique chemical and biological properties that are not commonly found in other compounds.
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